Cas no 2243-06-3 (Androst-4-ene-3,6,17-trione)
Androst-4-ene-3,6,17-trione structure
Androst-4-ene-3,6,17-trione Properties
Names and Identifiers
-
- 4-Androstene-3,6,17-trione
- 4-Androstenetrione
- Androst-4-ene-3,6,17-trione
- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione
- 4-ANDROSTEN-3,6,17-TRIONE
- 4-Androstenetriol
- 2243-06-3
- A816194
- NS00124374
- D87893
- 6-Oxo-androstenedione
- J352.701H
- UNII-L8L0381OBP
- 4-AT
- AKOS015919217
- (8R, 9S, 10R, 13S, 14S)-10, 13-dimethyl-1, 2, 7, 8, 9, 11, 12, 14, 15, 16-decahydrocyclopenta[a]phenanthrene-3, 6, 17-trione
- L8L0381OBP
- (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione
- 4-etioallocholen-3,6,17-trione
- (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione
- SCHEMBL42712
- 6-OXO
- DTXSID60862888
- 10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,6,17-trione
- Q4637100
- 6-OXO-ADION
- 6-oxoandrostenedione
- DTXCID601333654
- CHEMBL5290788
- +Expand
-
- MFCD00199643
- PJMNEPMSGCRSRC-IEVKOWOJSA-N
- 1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
- C[C@@]12CCC(=O)C=C2C(=O)C[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31
Computed Properties
- 300.17300
- 0
- 3
- 0
- 300.173
- 22
- 616
- 0
- 5
- 0
- 0
- 0
- 1
- 2.1
- 51.2A^2
Experimental Properties
- 3.26640
- 51.21000
- 1.56
- 460°Cat760mmHg
- 223-224 ºC
- 198.5°C
- Chloroform (Slightly)
- Yellow solid
- 1.18
Androst-4-ene-3,6,17-trione Price
Androst-4-ene-3,6,17-trione Related Literature
-
1. 533. Steroids and related compounds. Part VI. The stereochemical configuration and dehydration of the isomeric androstane-3 : 5 : 6-triol-onesM. Davis,V. Petrow J. Chem. Soc. 1949 2536
-
2. Oxidations of enone systems in steroids by oxidizers with reversible redox potentialJan Jasiczak J. Chem. Soc. Perkin Trans. 1 1988 2687
-
3. 768. Modified steroid hormones. Part XVIII. The microbiological hydroxylation of 4-methyltestosterone with Rhizopus nigricansD. N. Kirk,V. Petrow,M. H. Williamson J. Chem. Soc. 1960 3872
-
4. 627. Steroids and related compounds. Part VII. Some derivatives of 5-methyl-10-norandrost-8(9)-ene-3 : 6-diol-17-oneM. Davis,V. Petrow J. Chem. Soc. 1949 2973
-
5. Aromatization of some 4,5-epoxy-3-hydroxysteroidsD. Baldwin,J. R. Hanson J. Chem. Soc. Perkin Trans. 1 1972 1889
-
6. Reactions of derivatives of steroidal 3,4,5- and 3,5,6-triols with hydrobromic acidDerek Baldwin,James R. Hanson,Ann M. Holtom J. Chem. Soc. Perkin Trans. 1 1973 2687
-
7. Steroids. Part LII. Synthesis of steroidal hormone analogues hydroxylated at C(6)C. Amendolla,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1954 1226
-
Inna S. Levina Russ. Chem. Rev. 1998 67 975
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James R. Hanson,Ismail Kiran,Natheer F. Masarweh,Cavit Uyanik J. Chem. Res. (S) 1998 493
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Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324
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